4-(Hexadecanoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-palmitamidobenzoic acid is an organic compound with the molecular formula C23H37NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a palmitamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-palmitamidobenzoic acid typically involves the reaction of 4-aminobenzoic acid with palmitoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride group of palmitoyl chloride. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 4-palmitamidobenzoic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-palmitamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-palmitamidobenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-palmitamidobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-palmitamidobenzoic acid can be compared with other similar compounds, such as:
4-acetamidobenzoic acid: Similar structure but with an acetamide group instead of a palmitamide group.
4-aminobenzoic acid: The parent compound with an amino group instead of an amide group.
4-nitrobenzoic acid: Contains a nitro group instead of an amide group.
Uniqueness
The uniqueness of 4-palmitamidobenzoic acid lies in its long-chain palmitamide group, which imparts distinct chemical and physical properties compared to other derivatives of benzoic acid
Properties
CAS No. |
58725-48-7 |
---|---|
Molecular Formula |
C23H37NO3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(hexadecanoylamino)benzoic acid |
InChI |
InChI=1S/C23H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)24-21-18-16-20(17-19-21)23(26)27/h16-19H,2-15H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
BJYWFTMCEMOMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.